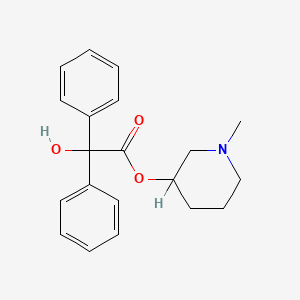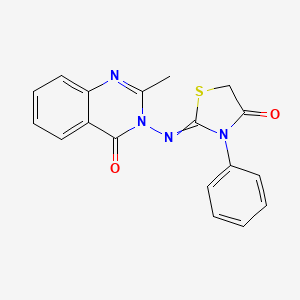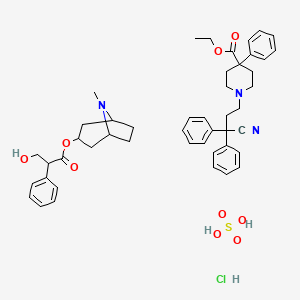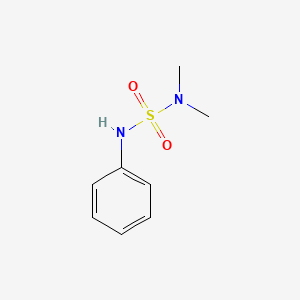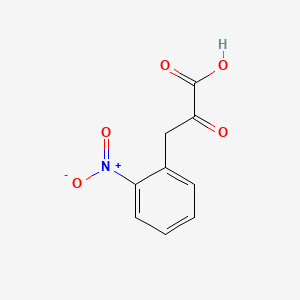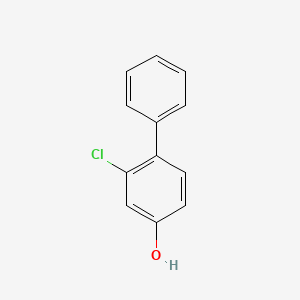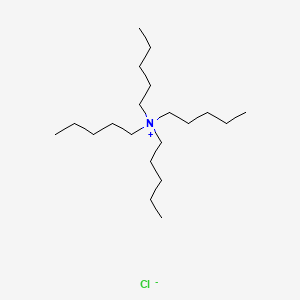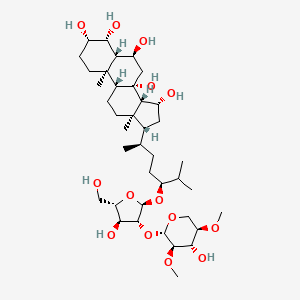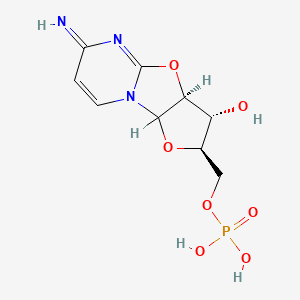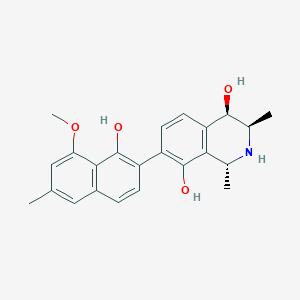
Dioncophyllinol B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioncophyllinol B is a member of isoquinolines and a member of naphthalenes.
Aplicaciones Científicas De Investigación
Antiplasmodial Activity
Dioncophyllinol B and related naphthylisoquinoline alkaloids have shown significant antiplasmodial activities. These compounds, isolated from plants like Triphyophyllum peltatum, exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria. This research highlights the potential of Dioncophyllinol B as a novel antimalarial agent (Bringmann et al., 2017).
Growth-Retarding and Larvicidal Properties
Studies have revealed the growth-retarding and larvicidal properties of Dioncophyllinol B. It has been effective against larvae of various insects, including the malaria vector Anopheles stephensi and the herbivorous insect Spodoptera littoralis. This suggests its potential use in pest control and in combating malaria transmission (François et al., 1996); (Bringmann et al., 1992).
Activity Against Multiple Myeloma and Leukemia
Dioncophyllinol B, along with other naphthylisoquinoline alkaloids, has demonstrated cytotoxic activities against multiple myeloma and leukemia cell lines. This suggests its potential as a therapeutic agent in the treatment of these cancers (Li et al., 2017).
Propiedades
Nombre del producto |
Dioncophyllinol B |
|---|---|
Fórmula molecular |
C23H25NO4 |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
(1R,3R,4R)-7-(1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol |
InChI |
InChI=1S/C23H25NO4/c1-11-9-14-5-6-15(23(27)20(14)18(10-11)28-4)16-7-8-17-19(22(16)26)12(2)24-13(3)21(17)25/h5-10,12-13,21,24-27H,1-4H3/t12-,13-,21+/m1/s1 |
Clave InChI |
NNCITNDNYQWFCU-ZNLKAECVSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](C2=C([C@H](N1)C)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4OC)C)O)O)O |
SMILES canónico |
CC1C(C2=C(C(N1)C)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4OC)C)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Chloro-10-[3-(methylamino)propyl]-10h-phenothiazin-3-ol](/img/structure/B1203219.png)
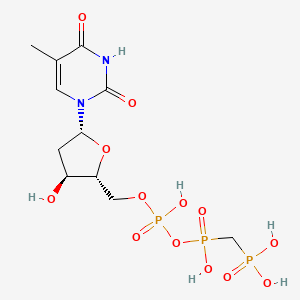
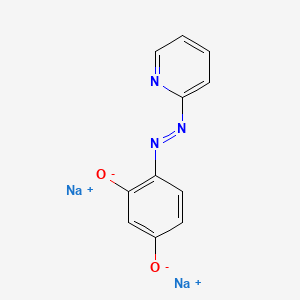
![N-[2-(4-phenoxyphenoxy)ethoxy]propan-1-imine](/img/structure/B1203223.png)
